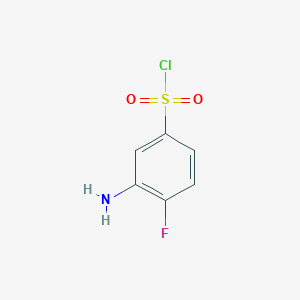

3-Amino-4-fluorobenzenesulfonyl chloride

Description

3-Amino-4-fluorobenzenesulfonyl chloride (molecular formula: C₆H₅ClFNO₂S, molecular weight: 209.52 g/mol) is a sulfonyl chloride derivative featuring an amino group (-NH₂) at the 3-position and a fluorine atom at the 4-position on the benzene ring. The sulfonyl chloride (-SO₂Cl) group at position 1 enhances its reactivity, making it a versatile intermediate in organic synthesis. This compound is particularly valuable in pharmaceutical and agrochemical industries for synthesizing sulfonamides, which are critical in drug development due to their antimicrobial and enzyme-inhibiting properties .

Properties

Molecular Formula |

C6H5ClFNO2S |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

3-amino-4-fluorobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H,9H2 |

InChI Key |

FOYGIZOTWJGYSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)N)F |

Origin of Product |

United States |

Preparation Methods

Classical Sulfonation and Chlorination Route

Step 1: Sulfonation

- Starting from 3-Amino-4-fluorobenzene, sulfonation is performed using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).

- This introduces the sulfonic acid group (-SO₃H) at the position destined to become the sulfonyl chloride.

Step 2: Chlorination

- The sulfonic acid intermediate is converted to the sulfonyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- This reaction replaces the hydroxyl group of the sulfonic acid with a chlorine atom, forming the sulfonyl chloride (-SO₂Cl).

This method is widely used in laboratory and industrial settings due to its straightforwardness and adaptability to scale-up.

Chlorosulfonation of Fluorinated Aniline Derivatives

An alternative approach involves direct chlorosulfonation of 3-Amino-4-fluorobenzene using chlorosulfonic acid, which simultaneously introduces the sulfonyl chloride group:

- The amino and fluorine substituents are generally stable under controlled reaction conditions.

- Temperature and stoichiometry are critical to avoid side reactions such as over-sulfonation or degradation of the amino group.

Fluorination via Halogen Exchange

In some synthetic routes, fluorination is introduced by halogen exchange reactions:

- Starting from chlorobenzenesulfonyl chloride derivatives, fluorine substitution is achieved by reaction with alkali metal fluorides (e.g., potassium fluoride) at elevated temperatures (130–220 °C).

- This method is documented in patents describing chlorine/fluorine exchange fluorination to prepare fluorobenzenesulfonyl chlorides or fluorides.

- The reaction is typically performed in high-boiling solvents like sulfolane with sequestering agents (tertiary amines) to enhance yield and selectivity.

Protection and Functional Group Manipulation

To maintain the integrity of the amino group during sulfonation and chlorination, protection strategies may be employed:

- Amino groups can be temporarily protected (e.g., acetylation) before sulfonation.

- After sulfonyl chloride formation, deprotection restores the free amino group.

- This approach improves yields and reduces side reactions.

Industrial Scale Considerations

- Continuous flow reactors and optimized reaction parameters (temperature, reagent ratios, solvent choice) are used to increase efficiency and purity.

- Anhydrous and inert atmosphere conditions are preferred to minimize hydrolysis of sulfonyl chloride.

- Purification typically involves recrystallization or chromatographic techniques to achieve high-purity product.

Data Table: Summary of Preparation Methods

Analytical and Purification Techniques

To confirm the structure and purity of this compound, the following techniques are essential:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR to verify aromatic substitution pattern and functional groups.

- Infrared (IR) Spectroscopy: Identification of sulfonyl chloride characteristic peaks (~1350 and 1180 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion confirmation.

- Elemental Analysis: To confirm molecular composition.

- Chromatography (TLC, HPLC): To assess purity and reaction completion.

- Melting Point Determination: To assess compound purity and identity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are commonly used.

Nucleophilic Substitution: Reagents include amines, alcohols, and thiols under basic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used in these reactions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

3-Amino-4-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, such as sulfonamides, sulfonate esters, and sulfonothioates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Molecular and Substituent Comparisons

Q & A

Advanced Research Question

- Comparative Analysis : Cross-reference with databases (PubChem, NIST) for analogous compounds (e.g., 3-amino-4-chlorobenzenesulfonyl fluoride ).

- Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict ¹H/¹⁹F shifts within ±0.2 ppm of experimental values .

- Isotopic Labeling : Use ¹⁵N-labeled amines to confirm NH₂ group assignments in complex spectra .

What computational strategies predict the reactivity of this compound in covalent inhibitor design?

Advanced Research Question

- Molecular Docking : Simulate binding to target enzymes (e.g., serine proteases) to prioritize sulfonamide adducts.

- QM/MM Simulations : Model transition states for nucleophilic attack by catalytic residues (e.g., His57 in trypsin).

- SAR Studies : Correlate Hammett σ values of substituents with inhibition constants (Ki) .

What controls regioselectivity in electrophilic substitution reactions involving this compound?

Advanced Research Question

The amino (–NH₂) and fluorine (–F) groups exert competing electronic effects:

- Amino Group : Strongly activating (ortho/para-directing) but may be deactivated by hydrogen bonding.

- Fluorine : Weakly deactivating (meta-directing).

In nitration, the amino group dominates, favoring para substitution relative to itself. Experimental data for similar compounds show 85% para nitro products .

How is this compound utilized in synthesizing covalent enzyme inhibitors?

Advanced Research Question

The compound reacts irreversibly with catalytic nucleophiles (e.g., serine, cysteine) in enzymes:

Sulfonylation : Forms stable sulfonamide bonds with Ser-OH in proteases (e.g., thrombin).

Kinetic Selectivity : Adjusting steric bulk (e.g., using tert-butyl carbamate-protected amines) enhances target specificity.

Activity Probes : Radiolabeled (³⁵S) derivatives track inhibitor-enzyme adducts via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.